molecular formula C10H12N2O3S B3012577 (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione CAS No. 429652-69-7

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione

Cat. No.: B3012577
CAS No.: 429652-69-7
M. Wt: 240.28
InChI Key: COROSRIPUHRTOW-SREVYHEPSA-N
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Description

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione typically involves the condensation of a thiazolidinedione derivative with a piperidine-containing aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its potential therapeutic effects.

Medicine

In medicine, thiazolidinedione derivatives are known for their antidiabetic properties. While specific data on this compound is limited, similar compounds have been investigated for their ability to modulate insulin sensitivity and glucose metabolism.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones act by binding to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism. The binding of the compound to these receptors can modulate gene expression and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic drug.

    Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione is unique due to the presence of the piperidine moiety, which may confer different biological activities compared to other thiazolidinediones. This structural difference could lead to variations in its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(5Z)-5-(2-oxo-2-piperidin-1-ylethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-8(12-4-2-1-3-5-12)6-7-9(14)11-10(15)16-7/h6H,1-5H2,(H,11,14,15)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COROSRIPUHRTOW-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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